(1S,2R)-1-phenylcyclohexane-1,2-diol
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Overview
Description
(1S,2R)-1-phenylcyclohexane-1,2-diol is a chiral diol compound characterized by the presence of a phenyl group attached to a cyclohexane ring, with hydroxyl groups at the 1 and 2 positions. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-phenylcyclohexane-1,2-diol typically involves the reaction of an epoxy cyclohexane solution with phenylmagnesium bromide in the presence of cuprous chloride or cuprous bromide. The reaction is carried out in a tetrahydrofuran solution for 1-3 hours, followed by quenching with a saturated ammonium chloride or ammonium sulfate solution. The organic layer is then collected, concentrated, and purified through distillation and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-phenylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
(1S,2R)-1-phenylcyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (1S,2R)-1-phenylcyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-bromocyclopentanol: Another chiral diol with similar stereochemistry but different functional groups.
(1S,2R)-(+)-Ephedrine: A chiral compound with a phenyl group and hydroxyl groups, used in pharmaceuticals
Uniqueness
(1S,2R)-1-phenylcyclohexane-1,2-diol is unique due to its specific stereochemistry and the presence of both a phenyl group and hydroxyl groups on a cyclohexane ring. This combination of features makes it valuable in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C12H16O2 |
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Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1S,2R)-1-phenylcyclohexane-1,2-diol |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12+/m1/s1 |
InChI Key |
QHNHEYDAIICUDL-NEPJUHHUSA-N |
Isomeric SMILES |
C1CC[C@@]([C@@H](C1)O)(C2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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